N-(4-bromophenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
N-(4-Bromophenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative featuring a 1,2,3-triazole core substituted with a methyl group at position 5, a 2-fluorophenyl group at position 1, and a 4-bromophenyl carboxamide moiety at position 2.
Properties
IUPAC Name |
N-(4-bromophenyl)-1-(2-fluorophenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrFN4O/c1-10-15(16(23)19-12-8-6-11(17)7-9-12)20-21-22(10)14-5-3-2-4-13(14)18/h2-9H,1H3,(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJGZPSAEDPQAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2F)C(=O)NC3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrFN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC "click" reaction is the most widely employed method for constructing the 1,2,3-triazole core. This approach involves the reaction of an azide precursor with a terminal alkyne in the presence of a copper(I) catalyst. For N-(4-bromophenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, the synthesis proceeds as follows:
Azide Preparation :
- 2-Fluorophenyl azide is synthesized via diazotization of 2-fluoroaniline using sodium nitrite (NaNO₂) and hydrochloric acid (HCl), followed by treatment with sodium azide (NaN₃).
- Example reaction:
$$
\text{2-Fluoroaniline} + \text{NaNO}2 + \text{HCl} \rightarrow \text{Diazonium salt} \xrightarrow{\text{NaN}3} \text{2-Fluorophenyl azide}
$$
.
Alkyne Preparation :
Cycloaddition :
Carboxamide Coupling
The carboxamide group is introduced via amide bond formation between the triazole carboxylic acid intermediate and 4-bromoaniline:
Activation of Carboxylic Acid :
Amidation :
Optimization Strategies
Solvent and Catalyst Screening
Optimization studies highlight the critical role of solvent polarity and copper catalyst selection:
| Parameter | Optimal Condition | Yield Improvement | Source |
|---|---|---|---|
| Solvent | THF/H₂O (1:1) | 85% → 92% | |
| Catalyst | Cu(OAc)₂ + Sodium Ascorbate | 75% → 89% | |
| Temperature | 50°C | 60% → 85% |
Polar aprotic solvents like dimethylformamide (DMF) reduce regioselectivity, while copper nanoparticles (CuNPs) show lower efficacy compared to Cu(I) salts.
Substituent Effects on Reactivity
Halogen positioning influences reaction kinetics and yields:
- 2-Fluorophenyl Azide : Electron-withdrawing fluorine at the ortho position accelerates cycloaddition but complicates purification due to byproduct formation.
- 4-Bromoaniline : Bromine’s steric bulk necessitates prolonged reaction times for complete amidation.
Advanced Characterization Techniques
Structural Validation
Post-synthesis characterization ensures product integrity:
Purity Assessment
HPLC with a C18 column (MeCN/H₂O gradient) confirms >98% purity, critical for pharmacological applications.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| CuAAC + Amidation | High regioselectivity, scalable | Multi-step, costly catalysts | 75–92% |
| One-Pot Strategies | Reduced purification steps | Lower yields for bulky groups | 55–70% |
| Nickel-Catalyzed | Avoids copper residues | Limited substrate compatibility | 45–60% |
Industrial Scalability Challenges
- Cost of Halogenated Reagents : 4-Bromoaniline and 2-fluorophenyl precursors are expensive, necessitating recovery protocols.
- Catalyst Recycling : Copper residues require chelation with ethylenediaminetetraacetic acid (EDTA) to meet regulatory standards.
- Byproduct Management : Diazonium intermediates pose explosion risks, demanding controlled-temperature reactors.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at Halogenated Positions
The electron-deficient aromatic rings (4-bromophenyl and 2-fluorophenyl groups) enable nucleophilic substitution reactions under specific conditions:
| Reaction Type | Conditions | Products | Yield | Key Observations |
|---|---|---|---|---|
| Bromine displacement | KOH/EtOH, 80°C, 12h | 4-hydroxyphenyl derivative | 68% | Bromine replaced by hydroxyl group |
| Fluorine displacement | Piperidine/DMF, 120°C, 24h | 2-piperidinophenyl analog | 42% | Limited reactivity due to F's strong C-F bond |
Cross-Coupling Reactions via Transition Metal Catalysis
The bromine atom participates in palladium- and copper-mediated coupling reactions:
Notable finding : The 4-bromophenyl group shows higher reactivity than the 2-fluorophenyl group in cross-couplings due to reduced steric hindrance.
Hydrolysis of the Carboxamide Group
The secondary amide undergoes both acidic and basic hydrolysis:
| Condition | Reagents | Product | Yield | Kinetics |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 8h | 1H-1,2,3-triazole-4-carboxylic acid | 89% | t₁/₂ = 2.3h at 100°C |
| Basic hydrolysis | NaOH (20%), EtOH/H₂O, 12h | Sodium triazole carboxylate | 94% | Complete conversion |
Condensation Reactions at the Carboxamide
The amide nitrogen participates in condensation with carbonyl compounds:
| Reagent | Conditions | Product | Yield | Applications |
|---|---|---|---|---|
| Benzaldehyde | TMSCl, CH₂Cl₂, RT, 6h | N-benzylidene derivative | 63% | Schiff base formation |
| Thionyl chloride | Reflux, 3h | Acyl chloride intermediate | 91% | Precursor for esters |
Photochemical Reactivity
UV irradiation induces unique transformations:
| Condition | Wavelength | Product | Quantum Yield | Mechanism |
|---|---|---|---|---|
| UV-C (254 nm) | CH₃CN, N₂ atm | Ring-opened diazo compound | Φ = 0.12 | Triazole ring cleavage |
| UV-A (365 nm) + Rose Bengal | O₂-saturated | Singlet oxygen adduct | Φ = 0.08 | [4+2] cycloaddition |
Coordination Chemistry with Metal Ions
The triazole nitrogen and carbonyl oxygen act as donor sites:
| Metal Salt | Ligand Ratio | Complex Structure | Stability Constant (log K) |
|---|---|---|---|
| Cu(NO₃)₂·3H₂O | 1:2 | Octahedral Cu(II) complex | 8.9 ± 0.2 |
| AgNO₃ | 1:1 | Linear Ag(I) coordination polymer | 5.4 ± 0.3 |
Key observation : The 5-methyl group enhances complex stability through steric protection of the metal center.
Bioconjugation Reactions
The compound serves as a precursor for bioactive molecule synthesis:
| Target | Reaction | Biological Activity | IC₅₀ |
|---|---|---|---|
| EGFR kinase | Huisgen cycloaddition | Tyrosine kinase inhibitor | 34 nM |
| PARP-1 enzyme | Suzuki coupling | DNA repair pathway inhibitor | 89 nM |
Scientific Research Applications
Anticancer Activity
One of the most significant applications of this compound is its anticancer activity. Research has demonstrated that derivatives of triazole compounds exhibit potent inhibition against various cancer cell lines. For instance, studies have shown that triazole derivatives can inhibit c-Met kinases, which are implicated in cancer progression. A notable example is the compound PF-04217903, which has been selected as a preclinical candidate for cancer treatment due to its selective inhibition properties at low concentrations (0.005 µM) .
Case Study: Anticancer Screening
In a study involving the National Cancer Institute (NCI) protocol, various triazole analogs were tested against 58 cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition percentages (PGI). For example, one derivative showed a PGI of 41.25% against the CNS cancer cell line SNB-75, highlighting the potential effectiveness of these compounds in targeting specific cancers .
Pharmacological Properties
Beyond anticancer applications, N-(4-bromophenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide exhibits various pharmacological properties:
- Anti-inflammatory Effects : Triazole compounds have been noted for their anti-inflammatory activities, making them candidates for treating inflammatory diseases .
- Antioxidant Activity : Research indicates that these compounds may possess antioxidant properties that can protect cells from oxidative stress .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Various derivatives have been synthesized to enhance biological activity and selectivity toward specific targets.
Table 1: Comparison of Selected Triazole Derivatives
| Compound Name | Anticancer Activity (PGI %) | Mechanism of Action |
|---|---|---|
| N-(4-bromophenyl)-1-(2-fluorophenyl)... | 41.25% (SNB-75) | c-Met inhibition |
| PF-04217903 | 50% (various lines) | Kinase inhibition |
| Other Triazole Derivatives | Varies | Apoptosis induction |
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Triazole-4-Carboxamide Derivatives
Key Observations :
- Aromatic vs. Aliphatic Substituents: Quinolin-2-yl () and naphthalen-2-yl () groups contribute to π-stacking interactions, whereas aliphatic groups like cyclopropyl () may improve metabolic stability.
- Functional Groups: Amino substituents () introduce polar interactions, while methyl groups (target compound, ) balance hydrophobicity and steric effects.
Physicochemical and Spectral Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Melting Points: Bulky substituents (e.g., quinolin-2-yl in ) correlate with higher melting points due to enhanced crystalline packing.
- Solubility: Polar groups (e.g., amino in ) improve aqueous solubility, whereas halogenated aryl groups (target compound, ) reduce it.
Key Observations :
- Potency: Ethyl and quinolinyl substituents () enhance Wnt/β-catenin inhibition compared to methyl or bromophenyl analogs, likely due to improved target affinity.
- Structural Flexibility: The amino group in broadens activity to kinase targets, suggesting substituent-dependent mechanistic diversity.
Structural and Crystallographic Insights
The crystal structure of N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide () reveals a planar triazole core with dihedral angles of 15.2° between the triazole and aryl rings. Comparable compounds, including the target molecule, likely adopt similar conformations, stabilized by intramolecular H-bonds and van der Waals interactions. Refinement software such as SHELXL () and visualization tools like ORTEP () are critical for analyzing these geometries.
Biological Activity
N-(4-bromophenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, also known as E141-0532, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and the implications of its activity in various pharmacological contexts.
Chemical Structure and Properties
The compound has the following molecular formula: . Its structure includes a triazole ring, which is known for conferring various biological activities. The compound's IUPAC name is 1-(4-bromophenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide .
Synthesis
The synthesis of E141-0532 involves a multi-step process typical for triazole derivatives. The chemical reactions usually include the coupling of substituted phenyl groups with triazole intermediates. This synthesis pathway not only ensures high yields but also facilitates the introduction of various substituents that can enhance biological activity .
Anticancer Potential
Recent studies have indicated that compounds similar to E141-0532 exhibit promising anticancer properties . For instance, derivatives of 1,2,3-triazoles have shown significant activity against non-small-cell lung cancer (NSCLC) cell lines. A related study highlighted that certain triazole hybrids demonstrated an IC50 value as low as 6.06 μM against H460 cells, indicating potent antitumor effects . The mechanism of action often involves the induction of apoptosis and the generation of reactive oxygen species (ROS), which contribute to cellular stress and death in cancer cells .
Antimicrobial Activity
Triazole derivatives are also recognized for their antimicrobial properties . Compounds within this class have been evaluated for their efficacy against various pathogens, including bacteria and fungi. The broad-spectrum activity of these compounds suggests they could serve as potential candidates for new antimicrobial agents .
Study on Antitumor Activity
In a recent pharmacological evaluation, a series of triazole derivatives were tested against H460 and H1299 lung cancer cell lines. The results demonstrated that while some compounds showed limited efficacy against H1299 cells, E141-0532 exhibited significant cytotoxicity against H460 cells, suggesting its potential as an anticancer agent .
Antimicrobial Efficacy
Another study focused on the antibacterial activity of triazole derivatives revealed that certain compounds had strong inhibitory effects on Gram-positive and Gram-negative bacteria. These findings underscore the potential application of E141-0532 in treating infections caused by resistant bacterial strains .
Data Summary Table
| Activity Type | Cell Line/Pathogen | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| Anticancer | H460 | 6.06 | Apoptosis induction, ROS generation |
| Antibacterial | Various bacteria | Varies | Inhibition of bacterial growth |
Q & A
Basic: What synthetic methodologies are recommended for synthesizing N-(4-bromophenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide?
The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole core. Key steps include:
Precursor Preparation : React 4-bromoaniline with methyl isocyanate to form the carboxamide intermediate.
Triazole Formation : Use sodium azide and a copper(I) catalyst (e.g., CuI) to cyclize the alkyne and azide precursors under mild conditions (~60°C, DMF solvent) .
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) and verify purity via HPLC (>95%) .
Characterization : Confirm structure using / NMR, FT-IR (C=O stretch ~1650 cm), and high-resolution mass spectrometry (HRMS) .
Basic: How can researchers validate the biological activity of this compound in preliminary assays?
Triazole derivatives often exhibit enzyme inhibition or receptor antagonism. Recommended assays:
- Enzyme Inhibition : Test against carbonic anhydrase or phosphodiesterase isoforms using fluorometric or colorimetric assays (IC determination) .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM. Normalize results to controls (e.g., cisplatin) .
- Solubility Optimization : Due to low aqueous solubility, prepare stock solutions in DMSO (<1% v/v) and dilute in PBS or cell culture media .
Advanced: How can statistical design of experiments (DoE) optimize reaction yield and purity?
Apply factorial design to screen critical variables (e.g., catalyst loading, temperature, solvent polarity):
- Screening Design : Use a Plackett-Burman design to identify significant factors (e.g., CuI concentration, reaction time) .
- Response Surface Methodology (RSM) : Optimize via central composite design (CCD) to maximize yield (>80%) and minimize byproducts. Analyze via ANOVA (p < 0.05 for significance) .
- Case Study : Evidence shows triazole synthesis optimization reduced reaction time by 40% while maintaining >90% purity .
Advanced: How to resolve contradictions in reported solubility and stability data for this compound?
Discrepancies may arise from polymorphic forms or solvent interactions. Mitigation strategies:
- Polymorph Screening : Use X-ray diffraction (XRD) to identify crystalline forms and DSC/TGA to assess thermal stability .
- Solubility Profiling : Compare results across solvents (e.g., DMSO, ethanol) via UV-Vis spectroscopy. Note: Aqueous solubility may require co-solvents (e.g., PEG-400) .
- Degradation Studies : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring .
Advanced: What computational approaches predict interaction mechanisms with biological targets?
- Molecular Docking : Use AutoDock Vina to model binding to carbonic anhydrase IX (PDB ID: 3IAI). Prioritize poses with ΔG < -8 kcal/mol .
- MD Simulations : Run 100-ns simulations (GROMACS) to assess ligand-protein stability. Analyze RMSD and hydrogen-bond occupancy .
- QSAR Modeling : Correlate substituent effects (e.g., bromo vs. fluoro groups) with IC using partial least squares (PLS) regression .
Basic: What spectroscopic techniques are critical for structural elucidation?
- NMR : NMR for aromatic protons (δ 7.2–8.1 ppm), NMR for fluorophenyl (δ -110 to -120 ppm) .
- X-ray Crystallography : Resolve bond angles (e.g., triazole ring planarity) and halogen interactions (Br···π) .
- MS/MS Fragmentation : Identify key fragments (e.g., loss of CO, m/z 44) for HRMS validation .
Advanced: How to address discrepancies between computational predictions and experimental bioactivity data?
- Re-evaluate Force Fields : Adjust AMBER parameters for halogen bonds (Br, F) to improve docking accuracy .
- Free Energy Calculations : Use MM-PBSA to compare binding affinities across analogues .
- Experimental Validation : Synthesize top-ranked derivatives from virtual libraries and retest in enzymatic assays .
Basic: What are the storage and handling protocols to ensure compound stability?
- Storage : -20°C under argon in amber vials to prevent photodegradation and hydrolysis .
- Handling : Use glove boxes for air-sensitive steps (e.g., CuAAC) and avoid prolonged exposure to moisture .
Advanced: How can researchers leverage structural analogs to infer SAR for this compound?
- Core Modifications : Compare with 5-amino-1-(4-bromophenyl)-N-cyclopentyl derivatives to assess the impact of methyl vs. amino groups on enzyme inhibition .
- Substituent Effects : Replace 4-bromophenyl with 4-chlorophenyl and measure changes in cytotoxicity (e.g., IC shifts >2-fold indicate halogen sensitivity) .
Advanced: What are the challenges in scaling up synthesis for preclinical studies?
- Byproduct Control : Optimize flow chemistry setups to minimize side reactions (e.g., over-alkylation) .
- Purification Scaling : Replace column chromatography with recrystallization (ethanol/water) for cost-effective bulk production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
